Product packaging for Disperse Blue 85(Cat. No.:CAS No. 12222-83-2)

Disperse Blue 85

Cat. No.: B083428
CAS No.: 12222-83-2
M. Wt: 415.8 g/mol
InChI Key: DQMYXIPCBKSDCB-UHFFFAOYSA-N
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Description

Overview of Research Trajectories for Disperse Blue Dyes

The academic and industrial research trajectories for disperse dyes have evolved significantly since their inception. Initially developed in the early 1920s to address the challenge of dyeing the first hydrophobic synthetic fiber, cellulose (B213188) acetate (B1210297), these non-ionic, water-insoluble colorants marked a pivotal invention. wikipedia.orgsci-hub.ruaatcc.orgresearchgate.net The early research focused on creating a fine dispersion of these sparingly soluble dyes, which were first known as "acetate dyes." aatcc.org

With the advent of other synthetic fibers like polyester (B1180765), polyamides, and acrylics in the 1950s, the scope of research broadened, and the class was renamed "disperse dyes" in 1953. aatcc.orgtiankunchemical.com A primary research trajectory involved modifying and inventing dyes with improved performance characteristics suitable for these new fibers, which required higher dyeing temperatures. aatcc.orgresearchgate.net This led to the development of dyes with enhanced fastness to sublimation, light, and washing, as well as greater stability under various pH and temperature conditions. aatcc.org

A significant trend in disperse dye chemistry was the move to develop bright, cost-effective azo dyes to replace the more expensive anthraquinone-based dyes for certain shades. mdpi.com More recently, research has been heavily influenced by environmental and health concerns. meghmaniglobal.com Key modern research trajectories include the development of sustainable and eco-friendly dye formulations, such as bio-based dyes, and innovations in dyeing processes to reduce water and energy consumption, like dispersant-free dyeing and supercritical carbon dioxide dyeing. sci-hub.rumeghmaniglobal.combonafideresearch.com Concurrently, extensive research has focused on the toxicological and allergenic potential of many disperse dyes, leading to regulations and the identification of specific problematic compounds. meghmaniglobal.commst.dk

Historical Context of Disperse Blue 85 Research

The historical research context for this compound is primarily rooted in the field of dermatology and occupational health, beginning in the latter half of the 20th century. The compound gained attention not for its dyeing properties alone, but for its role as a contact allergen.

A key historical data point is a 1988 study that specifically identified this compound as the cause of "pigmented purpuric clothing dermatitis" in a case report. nih.gov This publication marked an early and specific implication of the dye in adverse health effects related to textiles. Following this, this compound was included in broader investigations into textile dye allergies. A review of literature from the subsequent decade identified it as one of four newly discovered dye allergens causing contact dermatitis. scispace.com These findings solidified its position as a recognized, albeit less frequent, sensitizer (B1316253) compared to other disperse dyes like Disperse Blue 106 and 124, with which it is often tested and mentioned in allergological studies. nih.govescholarship.orgsci-hub.se

From a chemical perspective, its manufacturing method has been described as the diazotization of 2,4-Dinitro-6-chloroaniline, which is then coupled with N-hydroxyethyl-1-naphthylamine. This places it within the well-established chemistry of azo dye synthesis.

Role of this compound within Disperse Dye Chemistry Research

Within the broader field of disperse dye chemistry research, this compound serves several distinct roles.

Primarily, it functions as a significant case study and benchmark in the research of textile contact dermatitis. Its confirmed ability to cause allergic reactions has made it a subject of interest in dermatological and toxicological studies aimed at understanding the mechanisms of dye sensitization. nih.govescholarship.org It is frequently included in patch test series used to diagnose textile allergies, contributing to a body of knowledge on the prevalence and clinical manifestations of dye-related skin conditions. scispace.comescholarship.org

As a monoazo dye, its chemical structure and synthesis are representative of the largest and most commercially versatile class of disperse dyes. tiankunchemical.comemerald.com Research into its properties contributes to the general understanding of how the chemical structure of azo dyes influences their color, application performance on synthetic fibers like polyester, and their potential for health and environmental impacts. nih.gov Its specific application for producing navy blue shades on polyester highlights the targeted development of azo colorants to meet specific industrial demands for color and fastness properties on synthetic textiles. mdpi.com

Data Tables

Table 1: Properties of this compound

PropertyValue
C.I. Name This compound
C.I. Number 11370
CAS Number 12222-83-2
Molecular Formula C18H14ClN5O5
Molecular Weight 415.79 g/mol
Chemical Class Single Azo
Color Red-Light Navy Blue
Solubility Insoluble in water
Application Dyeing of polyester and its blended fabrics

Data sourced from multiple references. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14ClN5O5 B083428 Disperse Blue 85 CAS No. 12222-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O5/c19-14-9-11(23(26)27)10-17(24(28)29)18(14)22-21-16-6-5-15(20-7-8-25)12-3-1-2-4-13(12)16/h1-6,9-10,20,25H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMYXIPCBKSDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062891
Record name C.I. Disperse Blue 85
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Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3177-13-7
Record name 2-[[4-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-1-naphthalenyl]amino]ethanol
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Record name Disperse Blue 85
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Record name Ethanol, 2-[[4-[2-(2-chloro-4,6-dinitrophenyl)diazenyl]-1-naphthalenyl]amino]-
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Record name C.I. Disperse Blue 85
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Record name 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethanol
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Synthesis and Chemical Modification Studies of Disperse Blue 85

Synthetic Pathways and Reaction Mechanisms for Disperse Blue 85

The synthesis of this compound, like many azo dyes, fundamentally relies on the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile. worlddyevariety.comnih.gov

Azo Coupling Reactions in this compound Synthesis

The manufacturing process for this compound involves the diazotization of 2,4-Dinitro-6-chloroaniline, which serves as the diazo component. worlddyevariety.com This is followed by an azo coupling reaction with N-hydroxyethyl-1-naphthylamine, the coupling component. worlddyevariety.com

Azo coupling reactions are a critical step in the synthesis of many disperse dyes. scielo.br Generally, these reactions are carried out by adding the diazonium salt solution to the coupling component solution under controlled temperature conditions, typically between 0-5°C, and a pH of approximately 4-5 to facilitate the reaction. scielo.br

Derivatization and Structural Diversification in Disperse Blue Dye Synthesis

The development of novel disperse dyes often involves the derivatization and structural diversification of existing dye structures to improve properties such as light fastness, sublimation fastness, and washing fastness. scielo.brgoogle.com This can be achieved by modifying the diazo or coupling components. For instance, research into heterocyclic azo disperse dyes has been stimulated by the need for blue dyes with improved characteristics. scielo.br

Design and Development of Novel this compound Derivatives

The design of new disperse dye derivatives is an active area of research. For example, novel blue pyrrole (B145914) derivatives have been synthesized and evaluated for their optical and thermal properties, showing potential as colorants for image sensors. mdpi.com While not direct derivatives of this compound, this research highlights the strategies employed in developing new blue dyes with enhanced performance. The synthesis of new disperse dyes often involves creating variations in the chemical structure to achieve different shades and improved fastness properties. scielo.brgoogle.com

Green Chemistry Approaches in this compound Synthesis

The textile industry is increasingly focusing on green chemistry to reduce the environmental impact of dye synthesis. mdpi.com This includes using safer solvents, reducing reaction times, and increasing yields. Microwave-assisted synthesis has emerged as a green chemistry protocol in the synthesis of disperse dyes, offering shorter reaction times and higher yields compared to conventional heating methods. mdpi.com

Another approach involves using supercritical carbon dioxide as a green medium for dyeing, which could be applicable to reactive disperse dyes. researchgate.net Furthermore, the development of synthetic methods in aqueous phases aims to eliminate hazardous reagents and reduce the consumption of organic solvents. Research into cleaner production methods for benzisothiazole-based heterocyclic azo disperse dyes is also underway, with the goal of saving water and energy. acs.org

Advanced Analytical Methodologies for Disperse Blue 85

Spectroscopic Techniques in Disperse Blue 85 Analysis

Spectroscopic methods are fundamental in the analysis of this compound, offering both qualitative and quantitative data.

Ultraviolet-Visible Spectrophotometry for Quantification and Monitoring

Ultraviolet-Visible (UV-Vis) spectrophotometry is a primary technique for the quantification of this compound. This method relies on the principle that the dye absorbs light at specific wavelengths in the visible spectrum, and the amount of light absorbed is directly proportional to its concentration, following the Beer-Lambert law. upc.edu

The maximum absorption wavelength (λmax) for disperse dyes is a key parameter determined by UV-Vis spectrophotometry. upc.edu For instance, in the analysis of various disperse dyes, a UV-Vis detector is often used in conjunction with liquid chromatography to quantify the separated components. lcms.czlabrulez.com The technique is valuable for monitoring the concentration of the dye in solutions, such as during dyeing processes or in wastewater analysis. tsijournals.com The analysis of disperse dyes often involves their extraction from a sample matrix, followed by spectrophotometric measurement to determine the amount absorbed. upc.edu

Analytical ParameterValue/RangeReference
Typical Detection Method HPLC with UV-Vis Detector
Application Quantification in environmental samples
λmax (Disperse Blue 1) 615 nm nih.gov

Fourier-Transform Infrared Spectroscopy in Structural Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for the structural analysis of this compound. It identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the compound.

For similar disperse dyes, FTIR analysis has been used to confirm the presence of characteristic functional groups. mdpi.comtuiasi.ro For example, in the analysis of pyrrole (B145914) derivatives, broad absorption bands in the 3300–3500 cm⁻¹ region correspond to N-H stretching vibrations. mdpi.com In the context of this compound, FTIR would be instrumental in identifying key structural features such as the azo group (-N=N-), hydroxyl (-OH), and nitro (-NO2) groups that are characteristic of its class.

Spectral Region (cm⁻¹)Corresponding Functional GroupReference
3300–3500 N-H stretching mdpi.com
2740–3000 C-H stretching (sp2 and sp3) mdpi.com
1019 Asymmetric stretching of -Si-O-Si- and -Si-O-Al (in zeolite catalyst) tuiasi.ro

Nuclear Magnetic Resonance Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic compounds like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise determination of the molecular structure.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. It is also invaluable for identifying and quantifying impurities. The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). lcms.cz

Various ionization techniques can be employed, with electrospray ionization (ESI) being common for disperse dyes. labrulez.comnih.gov The inclusion of a mass detector in analytical workflows significantly enhances the information obtained, allowing for the confirmation of impurity peaks in dye samples. lcms.cz

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. usask.ca The LC/MSD TOF (Time-of-Flight) is an example of an instrument used for accurate mass and high-resolution analysis of dyes. youngin.com This technique is particularly useful for identifying unknown compounds and confirming the identity of known ones with a high degree of confidence. usask.cayoungin.com

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used for structural elucidation of ions. In an MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides detailed structural information about the precursor ion. nih.gov This technique is particularly powerful for identifying components in complex mixtures and for the structural confirmation of compounds like disperse dyes. labrulez.comscispace.com For example, the analysis of disperse dyes can be performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). oup.com

TechniqueApplicationKey Findings/CapabilitiesReference
LC-MS Identification of dyes and impuritiesConfirms identity of dye and detects unknown components. lcms.cz
HRMS Accurate mass measurementEnables generation of narrow extracted ion chromatograms for excellent quantitation. youngin.com
MS/MS Structural elucidation and sensitive detectionAllows for Selected Reaction Monitoring (SRM) for lower detection limits. scispace.comoup.com
Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the structural characterization of disperse dyes. In ESI, ions are generated from a liquid solution, making it highly suitable for compounds that are not easily volatilized, such as this compound. The technique is particularly effective when coupled with liquid chromatography (LC). mdpi.comnih.gov

For disperse dyes, ESI is typically operated in positive ion mode, which promotes the protonation of basic sites on the dye molecule, such as amine groups, to form a cation [M+H]+. nih.govnih.gov This protonated molecule is selected as the precursor ion in the first stage of the mass spectrometer. In the second stage, collision-induced dissociation (CID) is used to fragment the precursor ion, generating a unique pattern of product ions. researchgate.net This fragmentation pattern serves as a structural fingerprint, allowing for highly specific and sensitive identification. nih.gov For anthraquinone (B42736) dyes, which are structurally related to some disperse dyes, ESI-MS analysis has been shown to be more sensitive in negative ion mode, which is typically preferred for this class. core.ac.uk

The analysis of various disperse dyes by ESI-MS has demonstrated that high-resolution mass spectrometry can confirm the ion identity and isotopic distribution, with the positive, singly charged protonated molecule [M+H]+ being the most common observation. nih.gov The high sensitivity and specificity of ESI-MS/MS enable the monitoring of trace levels of dyes, a crucial capability for environmental analysis and ensuring product safety. mdpi.com

Chromatographic Separation Techniques for this compound

Chromatographic methods are essential for separating this compound from other components in a sample prior to detection and quantification. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

HPLC is a cornerstone technique for the analysis of disperse dyes extracted from various materials, including textiles. mdpi.com The method's versatility is enhanced by coupling it with a range of detection systems, which provide different levels of selectivity and sensitivity. lcms.cz A standard method for the analysis of disperse dyes, DIN 54231, employs HPLC with UV, mass spectrometry (MS), or densitometry detection. waters.comlabrulez.com

High-performance liquid chromatography with ultraviolet-visible (UV-Vis) detection is a common and robust method for the quantification of dyes. The principle relies on the fact that dye molecules, with their extensive chromophore systems, absorb light in the UV and visible regions of the electromagnetic spectrum. For anthraquinone dyes, which share structural similarities with certain blue dyes, detection is often performed at specific wavelengths corresponding to their maximum absorbance (λmax). For example, Disperse Blue 1, an anthraquinone dye, has a λmax of 607 nm. The analysis of various disperse dyes has utilized monitoring at wavelengths such as 420 nm (for yellow), 500 nm (for red), and 600 nm (for blue components). mdpi.com This technique provides reliable quantification when the components of a sample are well-separated chromatographically.

Pairing HPLC with a diode array detector (DAD), also known as a photodiode array (PDA) or linear diode array (LDA) detector, offers significant advantages over a standard UV-Vis detector. mdpi.commarmara.edu.tr A DAD acquires the entire UV-Vis spectrum for every point in the chromatogram. This capability is invaluable for identifying unknown peaks by comparing their full spectra with those in a spectral library. marmara.edu.tr

For the analysis of anthraquinone dyes, HPLC-DAD is considered a highly suitable technique, especially for complex samples from cultural heritage objects where only microsamples are available. researchgate.net It allows for both the separation and characterization of various dye components in a single run. researchgate.net The combination of retention time and spectral data from a DAD provides a higher degree of confidence in compound identification than UV-Vis detection alone. marmara.edu.tr In the analysis of complex mixtures, DAD can help to resolve co-eluting peaks and identify impurities.

The coupling of HPLC with mass spectrometry (HPLC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection provided by MS. mdpi.com This hyphenated technique is particularly useful for the definitive identification of dyes in complex matrices. mdpi.com After the dye is separated on the HPLC column, it is introduced into the mass spectrometer, often using an ESI source, where it is ionized and its mass-to-charge ratio is determined. mdpi.com

The use of HPLC-MS aids in the confirmation of specific analytes and is less susceptible to chemical interferences than other detection methods. mdpi.com For instance, in the analysis of purple dyes on historical artifacts, HPLC-ESI-MS was used to determine the specific distribution of anthraquinones, helping to identify the natural source of the dye. mdpi.com The combination of retention time, UV-Vis spectra (if a DAD is also used), and mass spectral data provides comprehensive information for unequivocal compound identification. mdpi.com

HPLC-Diode Array Detection (DAD/PDA/LDA)

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-performance liquid chromatography (UPLC) represents a significant advancement over traditional HPLC, offering increased speed, resolution, and sensitivity. waters.comlabrulez.com UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for much faster separations without sacrificing efficiency. waters.com

In the analysis of disperse dyes, UPLC coupled with DAD and MS/MS detectors has been successfully applied. mdpi.com A typical method might use a C18 column and a gradient elution with mobile phases such as methanol (B129727) or acetonitrile (B52724) combined with aqueous solutions containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve separation and ionization. mdpi.comwaters.com The reduced run times offered by UPLC lead to significant savings in solvent usage and increased sample throughput, making it a more environmentally sustainable and efficient option for routine analysis of dyes like this compound. waters.comlabrulez.com For example, a UPLC method for various dyes reduced the analysis time to 7 minutes while maintaining robustness and selectivity. waters.com

Table of Analytical Conditions for Disperse Dye Analysis

Click to view a summary of typical chromatographic conditions
ParameterHPLCUPLC
Column XBridge C18, 2.1 x 150 mm, 5 µmACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium acetate (pH 3.6)Water with 5 mmol/L ammonium acetate
Mobile Phase B AcetonitrileAcetonitrile with 5 mmol/L ammonium acetate
Flow Rate 0.30 mL/min0.6 mL/min
Detection PDA (210–800 nm), MSDAD, MS/MS (MRM)
Column Temp. 30 °C30 °C
Injection Vol. 5 µL5 µL
Run Time ~30 min~7 min
Reference lcms.cz waters.comlabrulez.com

Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC)

Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful technique for the rapid and sensitive analysis of disperse dyes. mdpi.comcapes.gov.br This method utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol. mdpi.comcapes.gov.br The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to traditional liquid chromatography.

For the analysis of disperse dyes, including those structurally similar to this compound, UHPSFC-MS/MS offers significant advantages. Researchers have successfully developed methods to simultaneously separate and determine multiple disperse dyes within a short analysis time, often around 5 minutes. capes.gov.brresearchgate.net The optimization of analytical conditions, such as the choice of stationary phase (e.g., BEH, BEH 2-ethyl-pyridine, HSS C18 SB), modifier percentage, backpressure, and column temperature, is crucial for achieving optimal separation and sensitivity. mdpi.comcapes.gov.brresearchgate.net The use of tandem mass spectrometry provides high selectivity and allows for quantification through multiple reaction monitoring (MRM), ensuring accurate results even in complex sample matrices. capes.gov.br

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used and established method for the analysis of disperse dyes due to its simplicity and cost-effectiveness. labrulez.comcurtin.edu.aulcms.cz It is particularly well-suited for the separation of weakly polar compounds like disperse dyes. sdc.org.uk The standard method DIN 54231, for instance, outlines the use of TLC with densitometry detection for the analysis of disperse dyes in textiles. labrulez.comlcms.cz

In TLC, the separation is achieved based on the differential partitioning of the dye molecules between a stationary phase (typically silica (B1680970) gel) and a mobile phase (eluent). curtin.edu.ausdc.org.uk The choice of eluent is critical for achieving good separation. sdc.org.uk For disperse dyes, non-reducing eluents are often used at elevated temperatures (100 or 120°C) on silica gel plates, which provides fast, reproducible, and easily controlled chromatograms. sdc.org.uk While TLC is a valuable qualitative and semi-quantitative tool, for more precise and sensitive quantification, it is often complemented by other techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry. lcms.czresearchgate.net

Electrochemical and Other Analytical Approaches

Beyond chromatography, electrochemical methods offer alternative and sometimes complementary approaches for the analysis of certain dye classes.

Polarographic Methods for Trace Analysis

Polarography, a type of voltammetry, has been utilized for the determination of aminoanthraquinones, the core structure of many disperse dyes including Disperse Blue 1, which shares structural similarities with other blue disperse dyes. nih.gov This electrochemical technique can be employed for trace analysis in environmental and biological samples. nih.gov Research has demonstrated that polarographic methods can achieve low detection limits, making them suitable for determining concentrations in the range of 0.1-0.5 mg/ml. nih.gov

Method Validation and Performance Characteristics in this compound Analysis

The validation of analytical methods is a critical requirement to ensure the accuracy, reliability, and reproducibility of results. This process involves evaluating several key performance characteristics.

Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For disperse dyes, various analytical methods have demonstrated impressive sensitivity.

For instance, an SPE-LC-ESI-MS/MS method developed for the analysis of nine disperse dyes, including Disperse Blue 373, reported LODs and LOQs of approximately 2.0 ng/L and 8.0 ng/L, respectively. oup.comresearchgate.net In another study using HPLC-DAD for the determination of Disperse Blue 1, the LOD and LOQ were found to be 0.52 ng/mL and 1.6 ng/mL, respectively. researchgate.net High-resolution mass spectrometry used for analyzing azobenzene (B91143) disperse dyes in house dust achieved method detection limits ranging from 1.3 to 48.2 ng/g of dust. nih.gov These values highlight the capability of modern analytical instruments to detect trace amounts of disperse dyes.

Limits of Detection (LOD) and Quantification (LOQ) for Disperse Dyes by Various Methods
MethodAnalyte(s)LODLOQSource
SPE-LC-ESI-MS/MSDisperse Blue 373 and other disperse dyes~2.0 ng/L~8.0 ng/L oup.comresearchgate.net
HPLC-DADDisperse Blue 10.52 ng/mL1.6 ng/mL researchgate.net
High-Resolution Mass SpectrometryAzobenzene disperse dyes1.3 - 48.2 ng/gNot Specified nih.gov

Linearity and Recovery Studies

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample over a specified range. Recovery studies are performed to assess the accuracy of a method by determining the percentage of the known amount of analyte that is recovered during the analytical process.

In the analysis of disperse dyes, excellent linearity is often observed. For example, an SPE-LC-ESI-MS/MS method for nine disperse dyes showed good linearity in the concentration range of 2.0 to 100.0 ng/mL. oup.comresearchgate.net Similarly, a UHPSFC-MS/MS method for 17 disperse dyes demonstrated a good linear relationship (R ≥ 0.99) within a concentration range of 2-50 μg/mL. capes.gov.br

Recovery studies for disperse dyes have also yielded satisfactory results. The aforementioned UHPSFC-MS/MS method showed recoveries ranging from 70.55% to 103.03% for spiked standards at different levels. capes.gov.br An SPE-LC-ESI-MS/MS method reported average recoveries greater than 70% with a relative standard deviation (RSD) of less than 20% for samples spiked at 8.0, 25.0, and 50.0 ng/L. oup.com

Linearity and Recovery Data for Disperse Dye Analysis
MethodLinearity RangeCorrelation Coefficient (R²)Recovery (%)Source
SPE-LC-ESI-MS/MS2.0 - 100.0 ng/mLNot Specified>70% oup.comresearchgate.netoup.com
UHPSFC-MS/MS2 - 50 µg/mL≥0.9970.55 - 103.03% capes.gov.br

Environmental Chemistry and Fate of Disperse Blue 85

Environmental Occurrence and Distribution Studies

Presence in Textile Wastewater and Effluents

Disperse dyes, including Disperse Blue 85, are known to be released into the environment through textile wastewater. The dyeing process for synthetic fibers like polyester (B1180765), nylon, and acetate (B1210297) often results in a portion of the dye not being fixed to the fabric, leading to its presence in the effluent. It is estimated that approximately 10% of disperse dyes end up in wastewater. mst.dk The discharge of these effluents, which can contain significant amounts of unfixed dyes, is a primary source of their entry into aquatic ecosystems. mdpi.comnih.gov

Studies have shown that some disperse dyes are not effectively removed by conventional wastewater treatment processes. For instance, research on Disperse Blue 79, a related dye, indicated that a significant percentage remains in the system after activated sludge treatment, with a portion being found in the final liquid effluent that is released into the environment. cetesb.sp.gov.br The presence of dispersing agents in commercial dye formulations can increase their water solubility, facilitating their transport in wastewater. cetesb.sp.gov.br

The characteristics of textile wastewater are complex, containing not only dyes but also a variety of other chemicals such as salts, surfactants, and fixing agents, which can influence the fate and transport of the dyes in the environment. d-nb.info

Detection in Surface Waters and Sediments

Once released into the aquatic environment, the hydrophobic nature of disperse dyes like this compound suggests a strong tendency to partition to bottom sediments. osti.govcanada.ca This has been confirmed by studies that have detected disperse dyes in river water, suspended solids, and sediments downstream from textile mills. cetesb.sp.gov.br For example, a study on the Yamaska River in Canada detected 15 different dyes in various environmental compartments. cetesb.sp.gov.br

The reductive conditions often found in anaerobic sediments can lead to the cleavage of the azo linkage in azo dyes, a common chemical structure in many disperse dyes, resulting in the formation of potentially hazardous aromatic amines. osti.gov Research on Disperse Blue 79 in anaerobic sediment-water systems demonstrated that this reductive cleavage is a significant transformation process. osti.gov The resulting aromatic amines can then be released into the water column. osti.gov

The detection of disperse dyes and their degradation products in sediments highlights the role of sediment as a long-term sink and a potential source of secondary contamination in aquatic ecosystems. cetesb.sp.gov.bracs.org

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). ohsu.eduijcce.ac.ir These processes are considered effective for the degradation of recalcitrant organic compounds like dyes. ijcce.ac.irmdpi.com

Fenton and Photo-Fenton Processes in Dye Decolorization and Degradation

The Fenton process involves the use of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. mdpi.com This process has been shown to be effective in the decolorization and degradation of various dyes. researchgate.netresearchgate.net The efficiency of the Fenton process is highly dependent on operational parameters such as the concentrations of H₂O₂ and Fe²⁺, the molar ratio of these reactants, pH, and reaction time. mdpi.comresearchgate.net An acidic pH, typically around 3, is generally optimal for the Fenton reaction. mdpi.comomu.edu.tr

The photo-Fenton process is an enhancement of the Fenton process where UV light is used to accelerate the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the rate of hydroxyl radical production. researchgate.netbrieflands.com This often leads to higher degradation efficiencies compared to the conventional Fenton process. researchgate.netsemanticscholar.org Studies have demonstrated the successful application of the photo-Fenton process for the degradation of various dyes, achieving significant color and chemical oxygen demand (COD) removal. researchgate.netresearchgate.net

Table 1: Comparison of Fenton and Photo-Fenton Processes for Dye Degradation

ProcessDescriptionKey ReactantsAdvantagesLimitations
FentonUses hydrogen peroxide and an iron catalyst to generate hydroxyl radicals for oxidation. mdpi.comH₂O₂, Fe²⁺Effective for a wide range of organic pollutants. researchgate.netOptimal at acidic pH, potential for sludge production. mdpi.comomu.edu.tr
Photo-FentonEnhances the Fenton process with UV light to increase the rate of hydroxyl radical generation. researchgate.netbrieflands.comH₂O₂, Fe²⁺, UV lightHigher degradation efficiency and faster reaction rates compared to the Fenton process. researchgate.netsemanticscholar.orgRequires a UV light source, which can add to the operational cost. brieflands.com

Photocatalytic Degradation Using Semiconductor Materials

Photocatalytic degradation is another AOP that utilizes a semiconductor catalyst, typically a metal oxide, and a light source to generate hydroxyl radicals. pwr.edu.pl

Titanium dioxide (TiO₂) is a widely used photocatalyst due to its high efficiency, low cost, and chemical stability. pwr.edu.plresearchgate.net When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. These species can then degrade organic pollutants like this compound. researchgate.net

The efficiency of TiO₂-based photocatalysis can be influenced by several factors, including the type of TiO₂ used (e.g., Degussa P25), reaction pH, catalyst concentration, and the presence of oxidants like hydrogen peroxide. researchgate.net Research has shown that TiO₂ photocatalysis can effectively decolorize and degrade various dyes. uniroma1.itbiomedres.us Combining TiO₂ with other materials, such as multi-walled carbon nanotubes, can enhance its photocatalytic activity. pwr.edu.pl

Role of Hydrogen Peroxide in Photocatalytic Systems

Hydrogen peroxide (H₂O₂) is a critical component in many photocatalytic systems designed for dye degradation, where it primarily functions as an oxidizing agent. thaiscience.info Its addition to a photocatalytic process, such as one using titanium dioxide (TiO₂), can significantly enhance the degradation rate of disperse dyes. The primary role of H₂O₂ is to act as an efficient electron scavenger. In a TiO₂-based system, H₂O₂ traps the photogenerated electrons from the catalyst's conduction band, which reduces the recombination rate of electron-hole pairs. researchgate.net This process not only prolongs the lifetime of the highly reactive holes but also generates additional hydroxyl radicals (•OH), which are potent oxidizing species, through the reaction: H₂O₂ + e⁻ → •OH + OH⁻. researchgate.netdergipark.org.tr

Table 1: Effect of Hydrogen Peroxide Concentration on Decolorization of Synthetic Disperse Dye Wastewater This interactive table is based on data from a study on synthetic wastewater containing a mixture of disperse dyes, including a Disperse Blue.

H₂O₂ Concentration (M)Decolorization (%)
3 x 10⁻³45.47
9 x 10⁻³72.04
> 9 x 10⁻³49.65
Source: ThaiScience. thaiscience.info
Effect of Light Sources (UV vs. Sunlight)

The choice of light source is a determinative factor in the efficiency of photocatalytic degradation processes for dyes like this compound. Both artificial ultraviolet (UV) light and natural sunlight are used as energy sources to activate photocatalysts like TiO₂. researchgate.net

Artificial UV lamps provide a consistent and high-intensity source of radiation, which often leads to faster and more controlled degradation rates in laboratory settings. pwr.edu.pl Studies on the photocatalytic degradation of C.I. Disperse Blue 1 showed effective degradation under UV light irradiation. nih.gov

Natural sunlight presents a cost-effective and environmentally friendly alternative. researchgate.net Its spectrum contains a UV component that can effectively activate catalysts. Research has confirmed the feasibility of using sunlight for the degradation of disperse dyes. researchgate.netresearchgate.net For instance, the degradation of Disperse Blue 56 and Solophenyl Blue 85 has been demonstrated using a Pd/Al₈₀Ce₁₀Zr₁₀ catalyst under solar radiation. nih.gov Similarly, studies on Ag-doped TiO₂ for the degradation of Direct Blue 53 found that solar irradiation resulted in higher degradation efficiency compared to UV light utilization. biomedres.us However, the effectiveness of sunlight is inherently variable, depending on geographical location, time of day, and weather conditions, which can make process standardization challenging. epa.gov In one comparative study, it was noted that certain dyes degraded at least 10 times slower in natural sunlight compared to an artificial light source, suggesting that a significant duration in a natural environment would be needed for appreciable degradation. epa.gov

Mechanism of Hydroxyl Radical Generation in AOPs

Advanced Oxidation Processes (AOPs) are fundamentally characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidants capable of mineralizing complex organic pollutants like this compound. ohsu.eduijcce.ac.irscielo.org.mx The generation mechanisms vary depending on the specific AOP employed.

In Heterogeneous Photocatalysis (e.g., UV/TiO₂): When a semiconductor photocatalyst like titanium dioxide (TiO₂) is irradiated with photons of energy equal to or greater than its band gap, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the valence band. dergipark.org.tr These charge carriers initiate the redox reactions that produce hydroxyl radicals.

Hole Oxidation: The positive holes (h⁺) are powerful oxidants that can directly oxidize the dye molecule adsorbed on the catalyst surface. More importantly, they can react with water molecules or hydroxide (B78521) ions (OH⁻) to form hydroxyl radicals. dergipark.org.trtuiasi.ro

h⁺ + H₂O → •OH + H⁺

h⁺ + OH⁻ → •OH

Electron Reduction: The electrons (e⁻) in the conduction band reduce adsorbed molecular oxygen (O₂) to superoxide (B77818) radical anions (O₂•⁻). These can further react to produce more hydroxyl radicals. dergipark.org.tr

e⁻ + O₂ → O₂•⁻

If hydrogen peroxide is present, it can act as an electron acceptor to directly form hydroxyl radicals: e⁻ + H₂O₂ → •OH + OH⁻. researchgate.net

In Homogeneous Systems (e.g., Fenton Process): The Fenton process (H₂O₂/Fe²⁺) generates hydroxyl radicals in an acidic solution through the reaction between hydrogen peroxide and ferrous ions (Fe²⁺). researchgate.netatlantis-press.com

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The efficiency of this process is enhanced in the photo-Fenton system, where UV or visible light facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals. scielo.org.mxatlantis-press.com

Ozonation and Combined Ozonation Processes

Ozonation is an effective AOP for the decolorization of textile effluents containing disperse dyes. uludag.edu.tr Ozone (O₃), with a high oxidation potential of 2.07 V, attacks the chromophoric groups in the dye molecule, breaking them down into colorless fragments. uludag.edu.trpjoes.com The reaction pathway is highly dependent on pH. mdpi.com In acidic conditions, oxidation occurs primarily through the direct reaction of molecular ozone, which is selective. mdpi.com In alkaline environments (high pH), ozone decomposes to form highly reactive and non-selective hydroxyl radicals (•OH), which can lead to faster and more extensive degradation. mdpi.comresearchgate.net

The effectiveness of ozonation can be significantly improved by combining it with other processes:

O₃/H₂O₂ (Peroxone Process): The addition of hydrogen peroxide to the ozonation process can accelerate the decomposition of ozone into hydroxyl radicals, enhancing the degradation rate. ut.ac.irmdpi.com

O₃/Fenton Process: A combined system using ozone with Fenton's reagent (H₂O₂/Fe²⁺) has been shown to be a powerful method for removing both color and Chemical Oxygen Demand (COD). deswater.com In a study on Disperse Blue 79, a combined O₃/H₂O₂/Fe²⁺ process achieved 93% color removal and 85% COD removal at optimal conditions. deswater.com

Research on the ozonation of different disperse dyes shows that the chemical structure of the dye influences its susceptibility to degradation. A study comparing an azo dye (C.I. Disperse Blue 79) with anthraquinone (B42736) dyes (C.I. Disperse Blue 56 and C.I. Disperse Blue 60) found that the azo dye was more easily decomposed during ozonation. uludag.edu.tr

Table 2: Dyebath Decolorization (%) via Ozonation for Different Disperse Dyes This interactive table is based on data from a study comparing the effect of ozonation time on different disperse dye structures.

Ozonation Time (min)C.I. Disperse Blue 79 (Azo) Decolorization (%)C.I. Disperse Blue 56 (Anthraquinone) Decolorization (%)C.I. Disperse Blue 60 (Anthraquinone) Decolorization (%)
1482924
3674540
5745550
10806659
15827265
Source: Simultaneous afterclearing and decolorisation by ozonation after disperse dyeing of polyester. uludag.edu.tr

Electrochemical and Photoelectrochemical Degradation

Electrochemical methods offer a versatile approach to treating wastewater containing disperse dyes without the need for additional chemical reagents. These processes typically involve two main mechanisms:

Anodic Oxidation: Direct oxidation of the dye molecule occurs on the surface of the anode (e.g., Ti/TiO₂) at a sufficiently high potential.

Electrocoagulation: This process uses sacrificial anodes, commonly made of aluminum (Al) or iron (Fe). ijcce.ac.irresearchgate.net An electric current causes the anodes to dissolve, releasing metal ions (Al³⁺ or Fe²⁺/Fe³⁺) into the water. These ions hydrolyze to form metal hydroxides, which act as coagulants, trapping the dye molecules in flocs that can be easily removed from the solution. ijcce.ac.ir Studies on Disperse Blue 3 and Disperse Blue 56 have demonstrated high discoloration efficiencies (up to 98%) using Al and Fe electrodes. ijcce.ac.irresearchgate.net

Photoelectrochemical degradation combines electrochemical methods with photocatalysis for enhanced efficiency. In this process, a photoanode (such as Ti/TiO₂) is irradiated with UV light while an external electrical potential is applied. researchgate.net This synergy enhances the separation of photogenerated electron-hole pairs, reducing recombination and increasing the production of oxidizing species like hydroxyl radicals. A study on a commercial dye product containing C.I. Disperse Blue 373 found that a photoelectrocatalytic method using a Ti/TiO₂ anode with UV illumination achieved 100% decolorization and 67% mineralization (Total Organic Carbon removal). researchgate.net The presence of chloride ions in the medium can further improve efficiency through the electrochemical generation of active chlorine species (Cl•, Cl₂•⁻) that also participate in the oxidation of the dye. researchgate.net

Biotransformation and Biodegradation Studies

Microbial Degradation Mechanisms of Disperse Dyes

The biodegradation of disperse dyes is carried out by a diverse range of microorganisms, including bacteria and fungi, which employ different enzymatic strategies to break down these recalcitrant xenobiotic compounds. tandfonline.com

Bacterial Degradation: Bacteria often initiate the degradation of azo disperse dyes under anaerobic or anoxic conditions. iwaponline.com The key step is the reductive cleavage of the azo bond (-N=N-), which is typically the most labile part of the molecule. This reaction is catalyzed by non-specific azoreductase enzymes and results in the formation of colorless, but potentially hazardous, aromatic amines. iwaponline.com For complete mineralization, a subsequent aerobic stage is often required to break down these aromatic amines. iwaponline.com

Fungal Degradation: Ligninolytic fungi, particularly white-rot fungi, are highly effective at degrading a wide variety of dyes, including disperse dyes, under aerobic conditions. tandfonline.com They secrete powerful, non-specific extracellular enzymes as part of their lignin-degrading system. Key enzymes involved include:

Laccases: These copper-containing oxidases can oxidize a broad range of phenolic and aromatic substrates. nih.govresearchgate.net

Manganese Peroxidase (MnP) and Lignin Peroxidase (LiP): These peroxidases have high redox potentials and can generate highly reactive radicals that attack the dye structure. tandfonline.com

Other Oxidoreductive Enzymes: Studies on microbial consortia have shown the induction of various enzymes during dye degradation, such as veratryl alcohol oxidase, tyrosinase, and NADH-DCIP reductase, indicating a synergistic metabolic attack on the dye molecule. nih.govresearchgate.net

The use of microbial consortia can be more effective than individual strains, as different microorganisms may work together to achieve more complete degradation through synergistic metabolic activities. researchgate.net

Degradation in Activated Sludge Processes

Conventional activated sludge processes have demonstrated limited effectiveness in the degradation of this compound. Studies have shown that this azo dye is largely resistant to breakdown in typical aerobic wastewater treatment conditions. One study indicated that this compound is not significantly degraded in a conventionally operated activated sludge process, with approximately 85% of the dye remaining within the system. cetesb.sp.gov.br Of this, a significant portion is adsorbed by the activated sludge (62%), while a smaller fraction is retained by the primary sludge (3%), and about 20% is found in the final liquid effluent that is released into the environment. cetesb.sp.gov.br This resistance to degradation highlights the persistence of the dye in standard wastewater treatment operations.

The introduction of an anaerobic stage prior to the activated sludge treatment can facilitate the cleavage of the azo bonds, leading to the formation of aromatic amines. cetesb.sp.gov.br However, these resulting metabolites have been found to be relatively stable in aquatic environments and are not efficiently degraded under typical wastewater plant conditions. cetesb.sp.gov.br This suggests that while the parent dye molecule may be altered, the resulting products can also persist.

The low efficiency of dye removal in activated sludge systems is a recurring observation. Even when color removal occurs, it is often attributed more to the adsorption of the dye onto the biomass rather than its biodegradation. ohsu.edu The complex and stable structure of disperse dyes like this compound contributes to their recalcitrant nature in these biological treatment processes. researchgate.net

Environmental Impact Assessment Methodologies for Disperse Blue Dyes

The environmental persistence and transport of disperse dyes, including this compound, are evaluated based on their physical and chemical properties. Disperse dyes are characterized by their low water solubility and hydrophobic nature, which significantly influences their environmental fate. canada.camst.dk

Persistence: this compound is expected to be persistent in various environmental compartments, including water, soil, and sediment. canada.ca Like many other dyes, it is designed for chemical and photolytic stability to be effective as a colorant. mst.dk Under aerobic conditions, disperse dyes are generally considered to be essentially non-biodegradable. canada.ca However, under anaerobic conditions, such as those found in buried sediments, some disperse azo dyes can undergo relatively rapid degradation through the cleavage of the azo bond. canada.ca

Transport: The transport of this compound in the environment is largely dictated by its hydrophobicity. Due to their low water solubility, disperse dyes tend to partition from the water column and adsorb onto suspended solids and sediments. mst.dknih.gov This behavior is a key factor in their environmental distribution. While the dyes themselves are not very mobile in the water column, they can be transported over distances while bound to particulate matter. cetesb.sp.gov.br It is also noted that although the dyes are hydrophobic, they are often used with dispersing agents in commercial products, which can increase their solubility and potential for transport in aqueous systems. cetesb.sp.gov.br The potential for long-range atmospheric transport of this compound is not expected to be significant. canada.ca

The evaluation of environmental transformation products of this compound primarily focuses on the breakdown of the parent dye molecule under different environmental conditions. The primary transformation pathway for azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-).

Under anaerobic conditions, which can occur in sediments and certain wastewater treatment processes, the azo bond is susceptible to cleavage, leading to the formation of aromatic amines. cetesb.sp.gov.brcanada.ca For Disperse Blue 79, a closely related dye, anaerobic reduction has been shown to generate intermediates such as 2-bromo-4,6-dinitroaniline. cetesb.sp.gov.brresearchgate.net These aromatic amine metabolites are of environmental concern as they can be more toxic and mobile than the parent dye. nih.gov Studies have indicated that these transformation products can be relatively stable in the aquatic environment and may not be efficiently degraded in conventional wastewater treatment plants. cetesb.sp.gov.br

Under aerobic conditions, the degradation of this compound is significantly slower. canada.ca While some studies have explored advanced oxidation processes that can lead to the fragmentation of the dye molecule, the primary environmental transformation products under natural aerobic conditions are less well-defined due to the dye's persistence. researchgate.net The focus of many studies has been on the initial cleavage of the azo bond as the most significant transformation step.

The impact of disperse dyes, including this compound, on aquatic environments is a significant area of research due to their widespread use and potential for environmental release. These dyes can affect aquatic ecosystems in several ways.

The release of colored effluents into water bodies can decrease the penetration of sunlight, which in turn inhibits the process of photosynthesis in aquatic plants. nih.gov This can have cascading effects on the entire aquatic food web.

Furthermore, disperse dyes and their degradation products can be toxic to aquatic organisms. ontosight.ai While some disperse dyes exhibit low acute toxicity, there are concerns about their potential for chronic effects and carcinogenicity. nih.gov The toxicity can vary depending on the specific dye and the organism being tested. canada.ca For instance, studies have shown that some azo dyes can be toxic to fish and aquatic invertebrates. canada.caontosight.ai The transformation products of azo dyes, particularly aromatic amines, are often of greater toxicological concern than the parent compounds, with some being known to be mutagenic and carcinogenic. nih.gov

The hydrophobic nature of disperse dyes means they are likely to adsorb to sediments. mst.dk This can lead to the accumulation of these compounds in the benthic environment, potentially impacting sediment-dwelling organisms. canada.ca While one study suggested that azo disperse dyes may not be harmful to sediment-dwelling organisms, another noted that a mutagenic reductive cleavage product of Disperse Blue 79 was identified in sediment downstream of a textile mill discharge. cetesb.sp.gov.brcanada.ca

The efficiency of removing Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) from wastewater containing disperse dyes is a key metric for evaluating the effectiveness of treatment processes. High levels of COD and TOC indicate a large amount of organic matter that can deplete oxygen in receiving waters.

Conventional biological treatment methods like the activated sludge process are often inefficient at removing COD and TOC associated with disperse dyes due to their resistance to biodegradation. mdpi.com Studies have shown that while some color removal may occur through adsorption, the mineralization of the dye, and thus a significant reduction in COD and TOC, is limited. sswm.info

Advanced Oxidation Processes (AOPs) have been investigated as more effective methods for COD and TOC removal. For example, the Ozone-Fenton process has been shown to achieve up to 85% COD removal for Disperse Blue 79 under optimized conditions. researchgate.net Another study using electrocoagulation for a mixture of dyes, including a disperse dye, achieved a COD removal efficiency of 81.9%. nih.gov However, it has also been noted that even with high color removal, COD and TOC removal can be limited due to the formation of smaller, stable organic fragments that are not completely oxidized. sswm.info

The table below summarizes findings from various studies on COD and TOC removal for wastewaters containing disperse and other dyes using different treatment technologies.

Treatment ProcessDye TypeInitial COD/TOCRemoval EfficiencyReference
Ozone-FentonDisperse Blue 79Not specified85% COD researchgate.net
ElectrocoagulationMixture including a disperse dyeNot specified81.9% COD nih.gov
ElectrocoagulationCotton textile wastewaterNot specified76% COD, 47% TOC iwaponline.com
OzonationHydrolyzed reactive dye160-203 mg/L COD39-67% COD sswm.info
H2O2/UVReactive dye bath effluentNot specified30.4% TOC (pH 3), 13.9% TOC (pH 7) sswm.info

Table 1: COD and TOC Removal Efficiencies for Dye-Containing Wastewater

Textile Application Research and Dyeing Science of Disperse Blue 85

Dyeing Mechanisms and Interactions with Textile Substrates

The application of Disperse Blue 85 to textile materials is governed by its inherent chemical properties and the physical characteristics of the fibers. As a disperse dye, it is sparingly soluble in water and exists as a fine dispersion in the dyebath. ontosight.aitextilelearner.net The dyeing process is essentially a transfer of these dye molecules from the aqueous medium to the solid, hydrophobic fiber. textilelearner.net This transfer is facilitated by heat, which increases the kinetic energy of the dye molecules, and by the dye's greater affinity for the organic fiber compared to the inorganic aqueous environment. textilelearner.net

Adsorption Behavior on Hydrophobic Fibers (Polyester, Nylon, Acetate)

This compound is primarily used for dyeing hydrophobic synthetic fibers such as polyester (B1180765), nylon, and acetate (B1210297). ontosight.aidormer.com The mechanism of dyeing these fibers involves the adsorption of individual dye molecules from the aqueous dispersion onto the fiber surface. This is followed by the diffusion of the adsorbed dye from the surface into the amorphous regions of the fiber's polymer structure. blogspot.comupc.edu

The interaction between this compound and these hydrophobic fibers is primarily driven by non-covalent forces, including van der Waals forces and hydrogen bonding, which form between the dye molecules and the polymer chains of the fiber. nih.gov The non-ionic nature of disperse dyes like this compound is crucial for dyeing fibers such as polyester, which possess a negative surface charge that cannot be easily neutralized. textilelearner.net

The dyeing process can be conceptualized in the following stages:

Diffusion from solution to fiber surface: Dye molecules, present as a fine dispersion, dissolve to a small extent in the water and then move through the stationary boundary layer of liquid surrounding the fiber to reach its surface. blogspot.comslideshare.net

Adsorption onto the fiber surface: An equilibrium is established between the dye molecules in the solution and those adsorbed on the fiber surface. blogspot.com

Diffusion into the fiber: This is typically the rate-determining step, where the adsorbed dye molecules slowly penetrate the interior of the fiber. blogspot.com

Studies on similar disperse dyes have shown that the adsorption process on polyester can be modeled using isotherms like the Langmuir–Freundlich model to understand whether monolayer or multilayer adsorption occurs.

Influence of Fiber Morphology and Glass Transition Temperature on Dye Uptake

The physical structure of the textile fibers plays a significant role in the uptake of this compound. Key factors include the degree of crystallinity and the presence of amorphous regions within the fiber. medcraveonline.com Dye molecules primarily penetrate and are housed within these less-ordered amorphous regions. textilelearner.netscribd.com

The glass transition temperature (Tg) of a fiber is a critical parameter in the dyeing process. The Tg is the temperature at which the amorphous regions of the polymer chains transition from a rigid, glassy state to a more flexible, rubbery state. This increased molecular mobility creates temporary voids or "free volume" within the fiber structure, which allows the dye molecules to diffuse in. emerald.com

For polyester, the Tg is approximately 80°C. emerald.com Dyeing is typically carried out at temperatures well above the Tg, often around 130°C, to ensure sufficient fiber swelling and dye diffusion. emerald.comresearchgate.net

For acrylic fibers, the Tg is in the range of 75-85°C. colorfuldyes.comchina-dyestuff.com A rapid increase in dye uptake is observed once this temperature is reached, necessitating a slow and controlled temperature increase in this critical range to ensure level dyeing. colorfuldyes.comchina-dyestuff.com

Role of Dispersing Agents in Dyeing Processes

Due to the low water solubility of this compound, dispersing agents are essential components of the dyebath. ontosight.aitextilepad.com These are surface-active agents that perform several crucial functions:

Stabilize the dye dispersion: They prevent the fine dye particles from agglomerating or clumping together in the dyebath, ensuring a uniform and stable dispersion throughout the dyeing process. blogspot.comayshzj.com

Assist in particle size reduction: They aid during the initial grinding of the dye to achieve the necessary fine particle size. slideshare.net

Facilitate dye solubility: They can slightly increase the solubility of the disperse dye in the water, which is a prerequisite for the dye molecules to adsorb onto the fiber surface. slideshare.nettextilepad.com

Ensure even dyeing: By maintaining a consistent and fine dispersion, they help to achieve a level and uniform coloration of the textile material. textilepad.com

Dispersing agents work by adsorbing onto the surface of the dye particles, creating a protective layer that reduces the surface tension between the dye and the water, thereby preventing particle aggregation. ayshzj.com The selection of an appropriate dispersing agent is critical for the successful application of this compound, as it directly impacts the quality and consistency of the final dyed product. ayshzj.com

Optimization of Dyeing Processes for this compound

Optimizing the dyeing process for this compound is crucial for achieving desired color yield, fastness properties, and process efficiency while minimizing environmental impact. This involves careful control of dyeing conditions, particularly temperature and the use of chemical auxiliaries.

High-Temperature and High-Pressure Dyeing Conditions

The most common and effective method for dyeing polyester with this compound is the high-temperature/high-pressure (HT/HP) exhaust method. upc.eduworlddyevariety.com This process is typically carried out in jet dyeing machines at temperatures between 120°C and 135°C under pressure. emerald.comresearchgate.netgoogle.com

Key parameters for HT/HP dyeing include:

Temperature: Raising the temperature significantly above the glass transition temperature of polyester (around 80°C) is necessary to increase the mobility of the polymer chains, which facilitates the diffusion of the dye molecules into the fiber. emerald.com Studies have shown that increasing the dyeing temperature from 100°C to 130°C can dramatically increase dye exhaustion. emerald.comresearchgate.net

Pressure: The application of high pressure is required to achieve dyeing temperatures above the boiling point of water.

pH: The dyebath is typically maintained at an acidic pH of 4.5 to 5.5, often controlled with acetic acid, to ensure dye stability and optimal exhaustion. textilelearner.netblogspot.com

Time: Dyeing time at the peak temperature is usually around 40 to 60 minutes to allow for sufficient dye diffusion and fixation. researchgate.netgoogle.com

Table of Typical High-Temperature Dyeing Parameters for Polyester

Parameter Value Rationale
Dyeing Temperature 120-135°C To exceed the fiber's glass transition temperature, allowing for polymer chain mobility and dye diffusion. emerald.comresearchgate.net
pH 4.5-5.5 To maintain dye stability and promote optimal dye uptake. textilelearner.netblogspot.com
Time at Temperature 40-60 minutes To ensure adequate time for dye to diffuse into and level within the fiber. researchgate.netgoogle.com

| Auxiliaries | Dispersing agents, leveling agents | To maintain a stable dye dispersion and promote uniform dye distribution. textilepad.com |

Low-Temperature Dyeing with Auxiliaries and Microemulsions

While high-temperature dyeing is effective, there is growing interest in low-temperature dyeing methods to reduce energy consumption and avoid potential damage to sensitive fibers. upc.eduresearchgate.net These methods typically involve the use of chemical auxiliaries known as carriers or the application of novel systems like microemulsions.

Carrier Dyeing: Carriers are organic compounds that act as swelling agents for the fiber. blogspot.comtextilepad.com They reduce the glass transition temperature of polyester, allowing the dye to penetrate the fiber at temperatures at or below the atmospheric boiling point of water (e.g., 85-100°C). researchgate.nettextilepad.com The carrier essentially plasticizes the fiber, increasing the mobility of the polymer chains and facilitating dye diffusion. researchgate.net However, many traditional carriers are associated with environmental and toxicity concerns. researchgate.net

Microemulsion Dyeing: A more recent and environmentally conscious approach involves the use of microemulsions. researchgate.netmdpi.com This technique creates a dyeing system where the disperse dye is incorporated into a microemulsion, which may consist of a small amount of a non-toxic organic solvent (co-solvent), an emulsifier, and water. upc.eduresearchgate.net

Recent research has explored dyeing polyester at temperatures below 100°C using microemulsions containing bio-based, non-toxic auxiliaries like o-vanillin and coumarin (B35378) with a co-solvent such as n-butyl acetate. mdpi.comdntb.gov.ua

Findings from Microemulsion Dyeing Research:

Effectiveness: It has been demonstrated that dyeing with a microemulsion system at 95°C can achieve color strengths comparable to conventional high-temperature dyeing at 135°C. upc.edudntb.gov.ua

Mechanism: The microemulsion likely acts as a vehicle to transport the dye to the fiber surface more efficiently. upc.edu

Auxiliary Influence: In studies comparing o-vanillin and coumarin, o-vanillin was found to yield higher dye absorption levels for certain high molecular weight disperse dyes. mdpi.com

Energy Savings: This method offers significant energy savings by operating at lower temperatures. upc.eduresearchgate.net

These low-temperature methods, particularly those employing eco-friendly auxiliaries in microemulsion systems, represent a promising pathway for more sustainable textile dyeing with dyes like this compound. upc.edu

Ultrasound-Assisted Dyeing Techniques

Ultrasound-assisted dyeing has emerged as a promising technique for enhancing the efficiency and sustainability of dyeing processes involving disperse dyes like this compound. This method utilizes high-frequency sound waves (ultrasound) to generate cavitation in the dyebath—the formation, growth, and implosion of microscopic bubbles. This cavitation phenomenon produces several beneficial effects that accelerate the dyeing process.

The primary advantages of ultrasonic energy in dyeing include the breakdown of dye agglomerates into smaller particles and an increased rate of diffusion of the dye molecules from the liquid phase to the fiber surface and subsequently into the fiber interior. ache.org.rsijcce.ac.ir Research has shown that ultrasound can effectively reduce the particle size of disperse dyes in the solution, which enhances the exhaustion rate onto the fibers. ache.org.rs This allows for dyeing to be conducted at significantly lower temperatures and for shorter durations compared to conventional high-temperature methods. researchgate.net For instance, comparable or even superior dyeing performance on polyester can be achieved with ultrasound at 85°C, whereas conventional high-temperature dyeing typically requires temperatures of 130°C. researchgate.net This reduction in temperature and time leads to substantial energy savings and can help preserve the integrity of delicate textile structures. ache.org.rsresearchgate.net

The mechanisms behind the enhanced dyeing performance with ultrasound include:

Dispersion: The acoustic cavitation breaks down large dye particles, leading to a more uniform and finer dispersion in the dyebath. ache.org.rs

Degassing: Ultrasound removes dissolved gases from the fiber capillaries, facilitating better dye penetration.

Accelerated Diffusion: The intense agitation at the fiber-liquid interface caused by cavitation disrupts the hydrodynamic boundary layer, increasing the rate of dye transfer to the fiber surface. ache.org.rs

Influence of pH on Dyeing Performance and Exhaustion

The pH of the dyebath is a critical parameter in the application of disperse dyes, including this compound, particularly on polyester fibers. The dyeing process is most effective in a mildly acidic medium. For most disperse dyes, the optimal pH range is between 4.5 and 5.5. scribd.comsapub.orgblogspot.com This pH is typically maintained by adding a weak acid, most commonly acetic acid, to the dyebath. blogspot.com

Maintaining the correct acidic pH is crucial for several reasons. Firstly, it ensures the stability of the disperse dye itself. Many disperse dyes can undergo hydrolysis or degradation under alkaline conditions, especially at the high temperatures used in polyester dyeing, which would lead to altered shades and poor fastness properties. researchgate.netsapub.org Secondly, the acidic conditions help to control the surface charge of the polyester fiber, promoting better dye exhaustion from the bath onto the textile material. sapub.org An unstable pH can result in unsatisfactory dye uptake, leading to lighter shades and reduced color yield. blogspot.com Therefore, precise control of the dyebath pH is essential for achieving reproducible and high-quality dyeing results with good color fastness. sapub.org

Performance Evaluation of Dyed Textiles

Dye Exhaustion and Color Yield (K/S values)

The performance of a dyeing process is frequently evaluated by measuring the dye exhaustion and the color yield on the fabric. Dye exhaustion refers to the percentage of dye that has moved from the dyebath onto the fiber. Color yield is a measure of the intensity of the color on the dyed textile, commonly quantified by the Kubelka-Munk equation to determine the K/S value, where K is the absorption coefficient and S is the scattering coefficient. A higher K/S value corresponds to a deeper and more intense color.

For disperse dyes, factors such as dyeing temperature, time, pH, and the presence of auxiliaries significantly influence both exhaustion and K/S values. nih.gov Studies on high-energy disperse dyes, a class to which dyes like this compound belong, show that color strength increases with dyeing time and temperature. upc.edu For example, research on C.I. Disperse Blue 79, a high-energy dye with a large molecular structure similar to other navy and blue disperse dyes, demonstrates how K/S values increase with extended dyeing times at elevated temperatures. polyu.edu.hk The use of certain auxiliaries can also significantly impact color yield. upc.edu

Below is a representative table showing how K/S values for a high-energy disperse blue dye can vary with different dyeing auxiliaries and times at 100°C.

Dyeing Time (minutes)K/S Value (with Coumarin)K/S Value (with o-Vanillin)
53.2983.877
104.8075.061
303.2986.982
504.8077.741
703.2989.982
904.80711.166
1053.29812.080
Data derived from studies on C.I. Disperse Blue 79, a representative high-energy disperse dye. upc.edu

Color Fastness Properties (e.g., Wash Fastness, Hot Pressing Fastness)

Color fastness is a critical measure of a dyed textile's ability to retain its color when exposed to various conditions such as washing, rubbing, light, and heat. This compound, being a high-energy disperse dye, is designed for applications requiring good fastness properties, especially on polyester. worlddyevariety.comscispace.com

Wash Fastness: This property measures the resistance of the color to laundering. Textiles dyed with this compound generally exhibit good to excellent wash fastness. worlddyevariety.com This is because the non-ionic dye molecules are trapped within the amorphous regions of the hydrophobic polyester fiber, making them resistant to being removed by water and detergents.

Hot Pressing (Sublimation) Fastness: This is a particularly important property for disperse dyes. It refers to the resistance of the dye to migrating from the fabric as a vapor when subjected to high temperatures, such as during ironing or heat-setting processes. scribd.com High-energy disperse dyes like this compound have larger molecular sizes and are specifically engineered to have good sublimation fastness, which is essential for maintaining color integrity and preventing staining of adjacent materials during heat treatments. worlddyevariety.comscispace.com

The following table summarizes the typical fastness ratings for C.I. This compound on polyester fabric. The ratings are based on a scale of 1 (poor) to 5 (excellent).

Fastness PropertyISO Standard Rating
Washing Fastness (Stain)5
Washing Fastness (Fading)4-5
Perspiration Fastness (Stain)5
Perspiration Fastness (Fading)5
Ironing Fastness4-5
Light Fastness5
Source: World Dye Variety. worlddyevariety.com

Alternative Dyeing Auxiliaries and Sustainable Dyeing Practices

In response to growing environmental concerns, the textile industry is exploring sustainable alternatives to conventional dyeing auxiliaries and processes. Disperse dyes are poorly soluble in water and require dispersing agents to maintain a stable aqueous dispersion. researchgate.net Traditional dispersing agents can be problematic due to their low biodegradability and potential toxicity. researchgate.net

Research has focused on identifying environmentally friendly, non-toxic, and biodegradable auxiliaries. upc.edu Natural compounds and their derivatives have shown promise as effective and sustainable dyeing assistants. For example:

Sodium Citrate: This biodegradable salt has been shown to be an effective dispersing agent, with studies indicating its ability to lower the absorbance value of disperse dye solutions, confirming its dispersing efficacy. researchgate.net

o-Vanillin and Coumarin: These bio-based aromatic compounds have been successfully used in micro-emulsion dyeing systems to facilitate low-temperature dyeing of polyester with disperse dyes. upc.edu Studies have demonstrated that these auxiliaries can help achieve high exhaustion levels and good color strength at temperatures below 100°C, offering an alternative to high-temperature dyeing or the use of toxic carriers. upc.eduupc.edu

Beyond auxiliaries, broader sustainable dyeing practices are being developed. These include solvent-based dyeing systems that use non-aqueous media and supercritical carbon dioxide (scCO2) dyeing. mdpi.com These technologies eliminate the need for water in the dyeing process, thereby preventing water pollution and reducing the consumption of processing chemicals. mdpi.com While commercially challenging due to cost, these methods represent a significant step towards more sustainable textile manufacturing. mdpi.com

Advanced Materials and Process Engineering for Disperse Blue 85 Application

Integration of Nanomaterials in Dyeing Processes (e.g., Nano-TiO2)

The incorporation of nanomaterials into textile finishing and dyeing processes represents a significant advancement in creating high-performance, functional fabrics. Nanoparticles such as titanium dioxide (TiO2) and zinc oxide (ZnO) are increasingly being explored for their ability to impart desirable properties to polyester (B1180765) fabrics dyed with disperse dyes.

Nano-TiO2 is a photocatalyst that, when applied to fabrics, can induce self-cleaning properties under UV irradiation by degrading organic compounds like stains. wu.ac.th This same photocatalytic activity can also provide UV protection and antimicrobial benefits. wu.ac.thekb.eg However, the integration of nano-TiO2 with disperse dyes requires careful consideration. Studies have shown that the photocatalytic nature of nano-TiO2 can lead to the degradation of dye molecules on the fiber surface, resulting in changes in shade and a reduction in color strength. wu.ac.thresearchgate.netwu.ac.th The extent of this effect is typically dependent on the concentration of nano-TiO2 applied; higher concentrations lead to more significant color changes. researchgate.netwu.ac.th Researchers recommend using low concentrations, such as 0.05%, to achieve a balance between functional performance and maintaining the color integrity of the dyed fabric. wu.ac.thresearchgate.net

Similarly, ZnO nanoparticles have been used to improve the light fastness of polyester fabrics dyed with disperse dyes. amazonaws.comresearchgate.net The nanoparticles can be applied either during the dyeing process or as a post-treatment. amazonaws.comresearchgate.net Beyond enhancing fabric properties, nanotechnology is also being applied to the dyes themselves. The production of "nano disperse dyes," where the dye particles are milled to a nanoscale (typically 0.1 to 1 µm), improves their solubility and dispersion in the dye bath. patsnap.comsci-hub.ru This leads to more efficient dyeing, better dye uptake, and improved levelness on the fabric. sci-hub.ru

Key Research Findings on Nanomaterial Integration:

NanomaterialApplication MethodEffect on Dyed PolyesterReference
Nano-TiO2Finishing treatmentImparts self-cleaning and UV protection; can cause shade change and color strength reduction. wu.ac.thresearchgate.netwu.ac.th
Nano-ZnOPost-dyeing treatment or added to dye bathImproves light fastness. amazonaws.comresearchgate.net
Nano Disperse DyesUsed directly in dyeingImproves dye solubility, dispersion, and dyeing efficiency. patsnap.comsci-hub.ru

Development of Novel Dyeing Systems and Reactors

To address the environmental and efficiency challenges of conventional high-temperature aqueous dyeing for polyester, several innovative dyeing systems and reactors have been developed. These technologies aim to reduce water, energy, and chemical consumption while shortening processing times.

Microwave-Assisted Dyeing: Microwave heating has emerged as a rapid and uniform heating method for textile processing. researchgate.netnih.gov In the context of disperse dyeing, microwave energy can accelerate the dyeing rate and enhance dye exhaustion. nih.govscielo.org.mxmdpi.com The technology works by directly and internally heating the materials, which can increase the diffusion of dye molecules into the polymer fibers. nih.gov This allows for dyeing at lower temperatures or for shorter durations compared to conventional methods, leading to significant energy savings. researchgate.netscielo.org.mx Research has demonstrated that microwave irradiation can effectively synthesize disperse dyes in minutes rather than hours and improve the color strength of dyed polyester fabrics. mdpi.comresearchgate.net

Supercritical Carbon Dioxide (scCO2) Dyeing: Supercritical fluid dyeing is a revolutionary waterless dyeing technology. In this system, carbon dioxide is brought to a supercritical state (above 31.1°C and 73.8 bar), where it exhibits properties of both a liquid and a gas. This supercritical CO2 acts as the solvent for the disperse dye. eco2dye.comsemanticscholar.org Many disperse dyes are soluble in scCO2, which can easily penetrate the hydrophobic polyester fibers, carrying the dye with it. eco2dye.com The key advantages of this technology are the complete elimination of water from the dyeing process, thus eradicating wastewater effluent. semanticscholar.orgresearchgate.net Furthermore, no surfactants or dispersing agents are needed, and at the end of the process, the CO2 can be depressurized, recovered, and recycled. eco2dye.comresearchgate.net The dyeing process is typically carried out at temperatures between 80°C and 120°C and pressures of 200-250 bar, with process times of 60-90 minutes. eco2dye.com The resulting dyed fabrics show good color fastness, comparable to conventional methods. researchgate.netcapes.gov.br

Comparison of Novel Dyeing Systems:

Dyeing SystemPrincipleAdvantagesDisadvantages
Microwave-AssistedRapid, uniform heating via electromagnetic waves.Faster dyeing, energy savings, increased dye exhaustion. scielo.org.mxmdpi.comRequires specialized microwave reactors.
Ultrasonic-AssistedAcoustic cavitation enhances dye dispersion and diffusion.Lower temperature dyeing, reduced chemical use, energy and time savings. mdpi.commdpi.comRequires ultrasonic equipment; effectiveness can vary.
Supercritical CO2Uses scCO2 as a solvent for waterless dyeing.No wastewater, no auxiliary chemicals, recyclable CO2, faster process. eco2dye.comsemanticscholar.orgresearchgate.netHigh initial equipment cost, high-pressure operation.

Engineering of Industrial Wastewater Treatment Systems for Disperse Dye Effluents

The effluent from textile dyeing processes using disperse dyes is characterized by intense color, high chemical oxygen demand (COD), and the presence of residual dyes and auxiliary chemicals, which are often toxic and non-biodegradable. austinpublishinggroup.comubi.pt Consequently, effective wastewater treatment is crucial. A variety of physical, chemical, and biological methods have been engineered to treat these effluents.

Physical and Chemical Methods:

Adsorption: This is a widely used method where pollutants are removed by adhering to the surface of an adsorbent. Activated carbon is a common adsorbent due to its high surface area, but its cost has led to research into low-cost alternatives like peat, clay, fly ash, and various biomass-based materials. rsc.orgircwash.orgfrontiersin.org Adsorption is effective for removing many types of dyes, though its efficiency can vary. ircwash.org

Advanced Oxidation Processes (AOPs): AOPs are powerful chemical treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize recalcitrant organic pollutants like dyes. researchgate.netsciencepublishinggroup.comijcce.ac.ir Common AOPs include:

Fenton's Reagent (H2O2/Fe2+): This process uses hydrogen peroxide and an iron salt catalyst to produce hydroxyl radicals, effectively decolorizing dye solutions. ijcce.ac.ire-ijep.co.in

Ozonation: Ozone (O3) is a strong oxidant that can directly break down dye molecules. Its effectiveness can be enhanced when combined with UV light or H2O2. researchgate.netresearchgate.net

Photocatalysis: This involves using a semiconductor catalyst like TiO2 and UV light to generate radicals for dye degradation. wu.ac.thijcce.ac.ir

Biological Methods: Biological treatment uses microorganisms like bacteria, fungi, and algae to degrade organic pollutants. austinpublishinggroup.comcsuohio.edu Conventional aerobic activated sludge systems are often ineffective against the complex, stable structures of many synthetic dyes. ubi.ptircwash.org However, anaerobic processes have shown more promise, as they can break the azo bonds (-N=N-) common in many dyes. austinpublishinggroup.comubi.pt Laccase, an enzyme produced by certain fungi, has also been studied for its ability to decolorize and detoxify disperse dye wastewater, potentially serving as an effective pretreatment before a conventional activated sludge process. nih.govmdpi.com Biological methods are generally low-cost and environmentally friendly but can be slower and less effective for certain recalcitrant dyes compared to chemical methods. csuohio.edunih.gov

Regulatory and Standardization Frameworks in Research

Analytical Standards for Disperse Dyes (e.g., DIN 54231)

Standardized analytical methods are essential for the reliable detection and quantification of disperse dyes in consumer products, particularly textiles. One of the key standards in this field is DIN 54231, a German standard that has gained international recognition.

The DIN 54231 standard, titled "Textiles - Detection of disperse dyestuffs," provides a methodical approach for analyzing certain disperse dyes that are known to have allergenic or carcinogenic properties. nih.govnih.gov This standard was developed in response to growing health concerns and the introduction of legislation in Germany in 1996 to control the use of specific harmful dyes. nih.govsigmaaldrich.com The primary application for this standard is the testing of textile products to ensure they are safe for consumer use. nih.govsigmaaldrich.com

The methodology outlined in DIN 54231 typically involves the extraction of dyes from a textile sample using a suitable solvent, followed by analysis using chromatographic techniques. The standard specifies the use of high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). nih.govsigmaaldrich.com To enhance the accuracy and confidence of the identification and quantification of the dyes, these separation techniques are often coupled with various detectors, including:

Ultraviolet (UV) detection nih.gov

Mass spectrometry (MS) nih.govsigmaaldrich.com

Densitometry nih.gov

The use of mass spectrometry as a detector is particularly valuable as it provides structural information, allowing for the confirmation of specific dye compounds and any impurities present in the sample. nih.govsigmaaldrich.com The DIN 54231 method has been updated over the years, with the most recent version being published in September 2022, reflecting advancements in analytical technology. fishersci.casigmaaldrich.com

Table 1: Analytical Techniques specified in DIN 54231

Analytical Technique Detector(s) Purpose
High-Performance Liquid Chromatography (HPLC) UV, Mass Spectrometry (MS) Separation and quantification of disperse dyes. nih.govsigmaaldrich.com
Thin-Layer Chromatography (TLC) Densitometry, UV, Mass Spectrometry (MS) Separation and detection of disperse dyes. nih.gov

Research into Environmental Regulations of Dyes

Research into the environmental regulation of dyes like Disperse Blue 85 is driven by their potential ecological impact. Disperse dyes, by their nature, are poorly soluble in water, which poses unique challenges for wastewater treatment and can lead to environmental persistence. alfa-chemistry.comepa.gov Effluents from textile dyeing facilities are a primary source of disperse dye release into the environment. epa.gov

Concerns regarding disperse dyes in the environment include:

Aquatic Toxicity: Studies have indicated that certain azo dyes, a class that includes this compound, can be toxic to aquatic organisms. alfa-chemistry.com The presence of these dyes in water bodies can degrade water quality by increasing color and turbidity, which in turn can hinder photosynthesis in aquatic plants. epa.gov

Persistence and Breakdown Products: The chemical stability of many disperse dyes means they can persist in the environment. epa.gov Furthermore, their degradation, whether through biological, light-induced, or chemical processes, can sometimes result in breakdown products that are also toxic. epa.gov

Bioaccumulation: Due to their low solubility in water, there is a potential for disperse dyes to adsorb to sediments and suspended particles in water, which could lead to their accumulation in the food chain. epa.gov

These environmental concerns have prompted regulatory actions and spurred research into more sustainable alternatives. alfa-chemistry.comwikipedia.org Governments and international bodies have implemented stricter regulations on the chemical composition of dyes and the allowable concentrations in wastewater. wikipedia.org For example, the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation has restricted the use of certain carcinogenic disperse dyes in textiles to a maximum concentration.

The ongoing research in this field is focused on several key areas:

Developing eco-friendly and biodegradable dye formulations. wikipedia.org

Innovating dyeing processes that are more efficient, consuming less water and energy, such as supercritical carbon dioxide dyeing. wikipedia.org

Improving wastewater treatment technologies to effectively remove disperse dyes from industrial effluents. guidechem.com

Conducting life cycle assessments of dyes to understand their full environmental footprint. wikidata.org

This continuous research is vital for the textile industry to move towards more sustainable practices and to ensure compliance with evolving environmental regulations. wikipedia.orgwikipedia.org

Q & A

Q. What are the standard analytical methods for characterizing Disperse Blue 85 purity and structural integrity?

Methodological Answer: To ensure accurate characterization, researchers should employ a multi-technique approach:

  • High-Performance Liquid Chromatography (HPLC): Quantify purity by separating and identifying impurities. Use a C18 column with a methanol/water mobile phase (70:30 v/v) and UV detection at λmax ≈ 590 nm, typical for anthraquinone dyes like this compound .
  • FT-IR Spectroscopy: Confirm functional groups (e.g., -NH2, -OH) via absorption bands between 3200–3500 cm<sup>-1</sup> (N-H/O-H stretch) and 1650–1750 cm<sup>-1</sup> (C=O stretch) .
  • Mass Spectrometry (MS): Validate molecular weight using electrospray ionization (ESI-MS) in positive ion mode. Compare observed m/z values with theoretical calculations for C19H20N2O4 (expected [M+H]<sup>+</sup> ≈ 340.14) .
  • Elemental Analysis (EA): Verify elemental composition (C, H, N) with ≤0.3% deviation from theoretical values .

Q. Table 1: Key Characterization Parameters

TechniqueParametersExpected Outcomes
HPLCColumn: C18; Mobile phase: Methanol/Water (70:30); Flow rate: 1 mL/minPurity ≥98%
FT-IRResolution: 4 cm<sup>-1</sup>; Scan range: 400–4000 cm<sup>-1</sup>Functional group confirmation
ESI-MSIon mode: Positive; Mass range: 100–1000 m/zMolecular ion peak alignment

Q. How should researchers design experiments to assess the photostability of this compound under varying environmental conditions?

Methodological Answer: A robust photostability study requires controlled variables and validated metrics:

  • Light Exposure: Use a solar simulator with calibrated UV-visible irradiation (e.g., 300–800 nm, 1.5 W/m<sup>2</sup>) to mimic natural sunlight. Include controls with dark storage .
  • Environmental Variables: Test temperature (25°C vs. 40°C), humidity (30% vs. 70% RH), and pH (4–9) to simulate diverse conditions. Monitor degradation via UV-vis spectroscopy at 24-hour intervals .
  • Degradation Metrics: Calculate rate constants (k) using first-order kinetics. Report half-life (t1/2) and quantify degradation products via LC-MS to identify pathways (e.g., hydroxylation, demethylation) .
  • Statistical Validation: Use ANOVA to assess significance (p < 0.05) across triplicate trials. Ensure instrument calibration aligns with ISO/IEC 17025 standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?

Methodological Answer: Discrepancies often arise from instrumental variability or sample preparation. Mitigate these by:

  • Standardizing Protocols: Adopt IUPAC guidelines for solvent selection (e.g., DMSO for solubility) and concentration (0.1 mg/mL to avoid aggregation). Document all parameters (e.g., slit width, scan speed) .
  • Cross-Validation: Compare data with independent techniques (e.g., NMR for structural confirmation if FT-IR results conflict). Use deuterated solvents and internal standards (e.g., TMS) for NMR .
  • Meta-Analysis: Aggregate published data into a unified database. Apply multivariate analysis (e.g., PCA) to identify outliers or systematic biases, such as calibration errors in older studies .
  • Reproducibility Checks: Collaborate with independent labs to replicate key experiments. Publish raw datasets and metadata to enhance transparency .

Q. What methodologies optimize the solvent system in this compound synthesis to enhance yield and reproducibility?

Methodological Answer: Optimization requires a systematic approach:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) and eutectic mixtures. Use a Design of Experiments (DoE) framework, varying temperature (80–120°C), solvent ratio, and catalyst (e.g., K2CO3). Measure yield via gravimetry .
  • Kinetic Studies: Track reaction progress with in-situ FT-IR or Raman spectroscopy. Identify rate-limiting steps (e.g., nitro-group reduction) and adjust residence time accordingly .
  • Green Chemistry Metrics: Calculate E-factors (kg waste/kg product) and atom economy. Prioritize solvents with low toxicity (e.g., cyclopentyl methyl ether over DMF) .
  • Machine Learning: Train models on historical reaction data to predict optimal conditions. Validate predictions with high-throughput experimentation .

Q. How should researchers address ethical and legal concerns when sharing sensitive data on this compound?

Methodological Answer:

  • Data Anonymization: Remove identifiers from datasets (e.g., lab-specific synthesis protocols). Use pseudonyms for unpublished collaborations .
  • Licensing: Apply Creative Commons licenses (CC BY-NC 4.0) to published data. Use DOIs for traceability via platforms like OSTI .
  • Compliance: Adhere to REACH regulations for chemical safety data. Consult institutional review boards (IRBs) for human/animal study compliance .
  • Ethical AI: Disclose algorithms used in data analysis. Avoid bias in predictive models by auditing training datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.